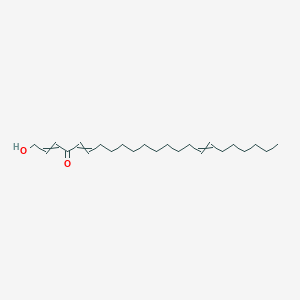
1-Hydroxytricosa-2,5,16-trien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxytricosa-2,5,16-trien-4-one is an organic compound with the molecular formula C23H40O2 It features a long carbon chain with multiple double bonds and functional groups, including a hydroxyl group and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxytricosa-2,5,16-trien-4-one typically involves multi-step organic reactions. One common method includes the use of aliphatic ketones and alcohols as starting materials. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. For instance, the use of sodium bicarbonate and iodine in an ice-water bath can facilitate the formation of intermediate compounds, which are then further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation and recrystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxytricosa-2,5,16-trien-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides and strong bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.
Applications De Recherche Scientifique
1-Hydroxytricosa-2,5,16-trien-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Hydroxytricosa-2,5,16-trien-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes, such as enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
- 2,5,16-Tricosatrien-4-one, 1-hydroxy-, (E,E,Z)-
- (2Z,5Z,14Z)-1-Hydroxytricosa-2,5,14-trien-4-one
Comparison: 1-Hydroxytricosa-2,5,16-trien-4-one is unique due to its specific arrangement of double bonds and functional groups. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications. For instance, its hydroxyl group at the first position and the ketone group at the fourth position provide distinct chemical properties that can be leveraged in various synthetic and industrial processes .
Propriétés
Numéro CAS |
122106-33-6 |
|---|---|
Formule moléculaire |
C23H40O2 |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
1-hydroxytricosa-2,5,16-trien-4-one |
InChI |
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h7-8,18-21,24H,2-6,9-17,22H2,1H3 |
Clé InChI |
AQPSSPQZKDZYFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCCCC=CC(=O)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
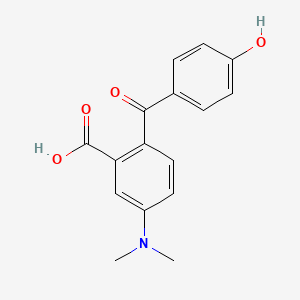
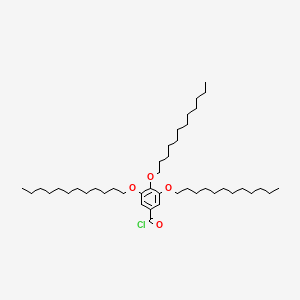
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
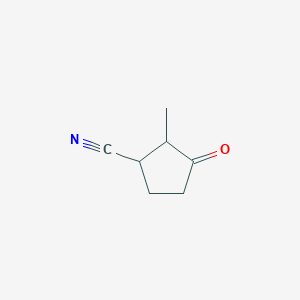



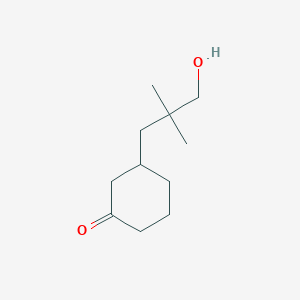
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
